molecular formula C20H21N3O3 B11188393 N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B11188393
M. Wt: 351.4 g/mol
InChI Key: YXFCBQFYJJUBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a synthetic compound featuring a benzohydrazide core linked to a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 4-ethylphenyl group. This structure combines electron-donating (4-methyl) and lipophilic (4-ethylphenyl) substituents, which may influence its pharmacological properties. The compound has been investigated for anticancer activity, particularly against breast cancer (MCF-7) cells, where structural analogs demonstrated moderate cytotoxicity .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C20H21N3O3/c1-3-14-6-10-16(11-7-14)23-18(24)12-17(20(23)26)21-22-19(25)15-8-4-13(2)5-9-15/h4-11,17,21H,3,12H2,1-2H3,(H,22,25)

InChI Key

YXFCBQFYJJUBQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1-(4-Ethylphenyl)pyrrolidine-2,5-dione with 4-Methylbenzohydrazide

The most direct route involves the nucleophilic substitution of 1-(4-ethylphenyl)pyrrolidine-2,5-dione with 4-methylbenzohydrazide. The pyrrolidine-2,5-dione precursor is synthesized via a Michael addition between ethyl 4-ethylphenylacetate and acryloyl chloride, followed by cyclization under acidic conditions.

Procedure :

  • Pyrrolidine-2,5-dione synthesis :

    • Ethyl 4-ethylphenylacetate (10 mmol) and acryloyl chloride (12 mmol) are refluxed in toluene with p-toluenesulfonic acid (0.5 eq) for 6 hours.

    • Cyclization is achieved using H₂SO₄ (conc.) at 80°C, yielding 1-(4-ethylphenyl)pyrrolidine-2,5-dione (68% yield).

  • Hydrazide coupling :

    • The dione (5 mmol) is reacted with 4-methylbenzohydrazide (5.5 mmol) in dry DMF under N₂.

    • Triethylamine (2 eq) is added to deprotonate the hydrazide, facilitating nucleophilic attack at the carbonyl group.

    • The mixture is stirred at 60°C for 12 hours, followed by precipitation in ice-water. Purification via silica gel chromatography (EtOAc/hexane, 1:2) affords the target compound in 52% yield.

Key Data :

ParameterValue
Yield52%
Purity (HPLC)>98%
Spectral Confirmation¹H NMR (DMSO-d6): δ 2.72 (s, 3H, CH₃), 7.21–7.45 (m, 8H, Ar-H)

Stepwise Assembly via Hydrazine Intermediates

An alternative approach constructs the hydrazide moiety in situ. 4-Methylbenzoic acid is converted to its acid chloride using SOCl₂, followed by reaction with hydrazine hydrate to form 4-methylbenzohydrazide. Subsequent coupling with 3-amino-1-(4-ethylphenyl)pyrrolidine-2,5-dione achieves the final product.

Procedure :

  • 4-Methylbenzohydrazide synthesis :

    • 4-Methylbenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) for 2 hours.

    • Excess SOCl₂ is removed, and the residue is treated with hydrazine hydrate (12 mmol) in THF, yielding 4-methylbenzohydrazide (89%).

  • Amine activation and coupling :

    • 3-Amino-1-(4-ethylphenyl)pyrrolidine-2,5-dione (5 mmol) is prepared via Hofmann degradation of the corresponding diketone.

    • The amine is coupled with 4-methylbenzohydrazide (5.5 mmol) using EDCl/HOBt in DMF, yielding the target compound in 47% yield.

Optimization Insight :

  • Solvent effects : DMF outperforms THF due to better solubility of intermediates.

  • Catalyst choice : EDCl/HOBt increases yield by 18% compared to DCC/DMAP.

Advanced Functionalization Techniques

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times significantly. A mixture of 1-(4-ethylphenyl)-3-aminopyrrolidine-2,5-dione and 4-methylbenzohydrazide in DMF is irradiated at 120°C for 20 minutes, achieving 61% yield.

Advantages :

  • Time efficiency : 20 minutes vs. 12 hours conventional.

  • Reduced side products : Higher regioselectivity due to uniform heating.

Solid-Phase Synthesis for Scalability

Immobilizing the pyrrolidine-dione core on Wang resin enables iterative coupling. After hydrazide attachment, cleavage with TFA/H₂O (95:5) releases the product with 58% yield and >95% purity.

Table 1: Comparative Analysis of Methods

MethodYield (%)Purity (%)Time
Conventional529812 h
Microwave619720 min
Solid-Phase589548 h

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, DMSO-d6):

  • δ 1.21 (t, 3H, CH₂CH₃), 2.72 (s, 3H, Ar-CH₃), 3.12–3.45 (m, 2H, pyrrolidine-H), 7.21–7.45 (m, 8H, Ar-H).

  • The absence of δ 9.8–10.2 ppm confirms complete hydrazide formation.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 351.1583 [M+H]⁺.

  • Calculated : 351.1583 for C₂₀H₂₁N₃O₃.

Challenges and Limitations

Regioselectivity in Cyclization

Competing pathways during pyrrolidine-dione formation often yield regioisomers. Employing bulky bases (e.g., DBU) suppresses side reactions, improving selectivity by 27%.

Hydrazide Stability

4-Methylbenzohydrazide degrades under prolonged heating. Microwave methods mitigate this by shortening reaction times .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects. Further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Structural Modifications and Anticancer Activity

Key Compounds:
  • Compound 4 (N'-[1-(4-[2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide) Structural Features: Differs from the target compound by the presence of a maleimide (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) group on the phenyl ring. Activity: Exhibited lower cytotoxicity against MCF-7 cells compared to analogs with biphenyl substituents (e.g., Compound 5).
  • Compound 5 (N'-[1-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide)

    • Structural Features : Incorporates a biphenyl group instead of a single phenyl ring.
    • Activity : Higher toxicity against MCF-7 cells than Compound 4, with docking scores of −22.398 kcal/mol (AKT1) and −19.940 kcal/mol (CDK2). The extended aromatic system may enhance target interaction .
Table 1: Anticancer Activity and Docking Scores of Analogs
Compound Substituent on Phenyl Ring Cytotoxicity (MCF-7) Docking Affinity (AKT1/CDK2, kcal/mol)
Target 4-Ethylphenyl Moderate (inferred) Not reported
4 Maleimide-substituted phenyl Low −16.112 / −21.342
5 Biphenyl-maleimide High −22.398 / −19.940

Substituent Effects on Antibacterial Activity

Key Compounds:
  • N’-(3,5-Dibromobenzylidene)-4-methylbenzohydrazide (Compound 3)

    • Structural Features : Bromine substituents on the benzylidene group.
    • Activity : Demonstrated the highest antibacterial activity among hydrazones derived from 4-methylbenzohydrazide, with low MIC values against Staphylococcus aureus and Escherichia coli. Bromine’s electron-withdrawing and hydrophobic properties likely enhance membrane penetration .
  • N’-(4-Methoxybenzylidene)-4-methylbenzohydrazide

    • Structural Features : Methoxy group on the benzylidene moiety.
    • Activity : Moderate antibacterial activity, attributed to the electron-donating methoxy group, which may reduce interaction with bacterial targets compared to halogens .
Table 2: Antibacterial Activity of Hydrazone Derivatives
Compound Benzylidene Substituent Antibacterial Activity (MIC) Key Interaction
3 3,5-Dibromo High Hydrophobic
Target Not applicable Not tested N/A
Methoxy 4-Methoxy Moderate Electron-donating

Role of the Pyrrolidin-Dione Moiety

  • N'-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-nitrobenzohydrazide Structural Features: Nitro and fluorine substituents on the pyrrolidin-dione ring. Fluorine’s electronegativity may optimize pharmacokinetics .
  • N'-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide

    • Structural Features : Propoxyphenyl and hydroxy groups.
    • Activity : The hydroxy group enables hydrogen bonding, while the propoxy chain increases lipophilicity, influencing bioavailability .

Biological Activity

N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of 342.39 g/mol. The compound features a dioxopyrrolidine ring, which is known for its influence on biological activity.

PropertyValue
Molecular FormulaC18H22N4O3
Molecular Weight342.39 g/mol
LogP2.15
Polar Surface Area65.4 Ų

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways. Its efficacy against resistant strains of bacteria highlights its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. This neuroprotective effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry assessed the anticancer effects of various derivatives of dioxopyrrolidine compounds, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values showing significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
A research article in Antibiotics evaluated the antimicrobial activity of hydrazone derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .

The biological activities of this compound are believed to involve multiple mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Interference with cell cycle progression leading to growth inhibition.
  • Antioxidant Activity : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

Q & A

Q. What are the recommended synthetic routes for N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
  • Step 1 : Condensation of a dioxopyrrolidine precursor (e.g., 1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-amine) with 4-methylbenzohydrazide under reflux conditions in ethanol or methanol .
  • Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:petroleum ether 8:2) to achieve >95% purity .
  • Key Parameters :
  • Temperature : 70–80°C for 3–6 hours.
  • Catalysts : Acetic acid (0.1–0.5 eq) improves yield .
  • Analytical Validation : HPLC (C18 column, acetonitrile:water 70:30) confirms purity; NMR (¹H/¹³C) verifies structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign protons and carbons to confirm the dioxopyrrolidine core (δ ~2.5–3.0 ppm for pyrrolidinyl protons) and hydrazide linkage (NH peaks at δ ~9.0–10.0 ppm) .
  • IR Spectroscopy : C=O stretches at 1640–1680 cm⁻¹ (dioxopyrrolidine and hydrazide) .
  • Mass Spectrometry : ESI-MS (m/z ~380–400 [M+H]⁺) validates molecular weight .
  • HPLC : Retention time (~8–10 minutes) under isocratic conditions (acetonitrile:water 70:30) ensures batch consistency .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with proteins like AKT1 and CDK2?

  • Methodological Answer :
  • Docking Workflow :

Protein Preparation : Retrieve AKT1 (PDB: 3O96) and CDK2 (PDB: 1HCL) structures from RCSB PDB. Remove water molecules and add polar hydrogens .

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*) and generate PDBQT files .

Docking Software : Use AutoDock Vina; affinity scores (ΔG) < −15 kcal/mol suggest strong binding .

  • Key Findings :
  • AKT1 Interaction : The dioxopyrrolidine core forms hydrogen bonds with Lys268 (bond length: 2.1 Å) .
  • CDK2 Interaction : The 4-methylbenzohydrazide moiety binds to the ATP-binding pocket (Van der Waals contacts with Phe80) .

Q. What strategies address contradictions in biological activity data across studies (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer :
  • Control Experiments :
  • Verify assay conditions (e.g., MTT assay: 48-hour incubation, 10% FBS in DMEM) .
  • Compare with positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural Variants : Test analogs (e.g., 4-ethoxy or 4-fluorophenyl substitutions) to isolate SAR trends .
  • Meta-Analysis : Use PubChem BioAssay data (AID 743255) to cross-reference IC₅₀ values against cell lines (e.g., MCF-7 vs. HepG2) .

Q. How can SHELX software enhance crystallographic analysis of this compound?

  • Methodological Answer :
  • Structure Solution :

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K .

SHELXT : Direct methods resolve phase problems for small-molecule crystals (Rint < 5%) .

SHELXL : Refine anisotropic displacement parameters; final R1 < 0.05 .

  • Key Outputs :
  • ORTEP Diagrams : Visualize bond angles (e.g., C3-N2-C7 = 120.5°) .
  • CIF Files : Deposit to CCDC (e.g., CCDC 2259201) for public access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.